molecular formula C21H20N2O6 B2580778 2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287262-73-9

2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2580778
CAS RN: 2287262-73-9
M. Wt: 396.399
InChI Key: ZHOVJUZLWOWZIX-UHFFFAOYSA-N
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Description

This compound is a derivative of bicyclo[1.1.1]pentane . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates .


Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentanes has been achieved on mg- to kg-quantities using just light . This practical general reaction has enabled the preparation of >300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are highly strained molecules, allowing them to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

properties

IUPAC Name

2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18(25)17(22-19(26)29-10-14-5-2-1-3-6-14)21-11-20(12-21,13-21)15-7-4-8-16(9-15)23(27)28/h1-9,17H,10-13H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOVJUZLWOWZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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